N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide, commonly known as BDP-9066, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 is a pyridine carboxamide derivative that has been synthesized using a specific method.
Mechanism of Action
BDP-9066 exerts its anti-inflammatory and anti-tumor effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival. BDP-9066 also inhibits the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
BDP-9066 has been shown to exhibit potent anti-inflammatory and anti-tumor effects in various cell lines and animal models. Studies have shown that BDP-9066 inhibits the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BDP-9066 also induces apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
BDP-9066 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, one of the limitations of BDP-9066 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Therefore, various formulation strategies have been developed to improve the solubility and bioavailability of BDP-9066.
Future Directions
BDP-9066 has shown promising results in preclinical studies, and several potential therapeutic applications have been identified. Future studies should focus on the development of BDP-9066 as a potential therapeutic agent for various diseases, including cancer, autoimmune disorders, and infectious diseases. Further studies are also needed to understand the pharmacokinetics and pharmacodynamics of BDP-9066 in vivo, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, BDP-9066 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications. BDP-9066 exhibits potent anti-inflammatory and anti-tumor activities by inhibiting the activation of NF-κB and PI3K/Akt pathways. Although BDP-9066 has several advantages for lab experiments, its poor solubility in water remains a limitation. Further studies are needed to explore the potential therapeutic applications of BDP-9066 and its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
BDP-9066 is synthesized using a specific method that involves the reaction of 2-(4-chloro-2-methylphenoxy)nicotinic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting compound is then treated with ammonia to obtain BDP-9066. The synthesis of BDP-9066 has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
BDP-9066 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. BDP-9066 has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and infectious diseases.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c1-12-9-13(21)4-6-16(12)27-20-15(3-2-8-22-20)19(24)23-14-5-7-17-18(10-14)26-11-25-17/h2-10H,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAKPZLGWDMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-2-methylphenoxy)pyridine-3-carboxamide |
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